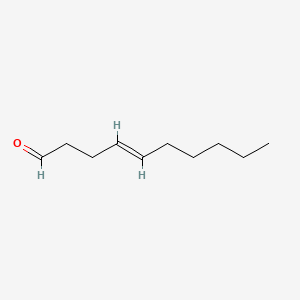

trans-4-Decen-1-al

Description

Nomenclature and Stereoisomeric Considerations of Decenals

Decenals are a class of organic compounds characterized by a ten-carbon chain, a double bond, and an aldehyde functional group. The nomenclature for these compounds follows IUPAC guidelines, specifying the position of the double bond and the aldehyde group. For instance, "decen-1-al" indicates a ten-carbon chain with an aldehyde group at the first carbon and a double bond elsewhere in the chain.

Stereoisomerism, specifically cis-trans isomerism (also known as E/Z isomerism), is a critical consideration for decenals containing a double bond. This phenomenon arises due to the restricted rotation around the carbon-carbon double bond savemyexams.comchemguide.co.ukwikipedia.org. In the case of decenals, the position of the double bond determines the possibility of cis-trans isomerism. For trans-4-Decen-1-al, the double bond is located between the fourth and fifth carbon atoms, with the substituents oriented on opposite sides of the double bond fragranceconservatory.comchemicalbook.comlookchem.comechemi.comthermofisher.comchemspider.comgivaudan.com. The "trans" designation specifically refers to this spatial arrangement where the hydrogen atoms (or other priority groups) attached to the carbons of the double bond are on opposite sides wikipedia.org. This stereochemistry significantly influences the compound's physical properties, reactivity, and sensory characteristics chemguide.co.ukwikipedia.org. For example, while this compound has a CAS number of 65405-70-1, the cis isomer, cis-4-Decen-1-al, has a different CAS number (21662-09-9) fishersci.ca.

Occurrence and Distribution in Natural Systems

This compound has been identified in various natural sources, contributing to the complex volatile profiles of plants and other biological materials.

Presence in Botanical Sources

The presence of this compound has been documented in several plant species, often as a component of their essential oils or volatile emissions.

Detection in Biological Secretions and Extracts

Beyond botanical sources, aldehydes, including unsaturated ones, can be found in various biological secretions and extracts, often playing roles in interspecies communication or as metabolic products. While specific instances of this compound being identified in animal secretions or non-botanical biological extracts are not extensively detailed in the provided search results, unsaturated aldehydes are known to function as insect pheromones or components thereof acs.orgwur.nlnih.gov. For example, related compounds like trans-5-decenyl acetate (B1210297) and trans-5-decen-1-ol (B107414) have been identified as components of the sex pheromone of the peach twig borer wur.nl. Research into the metabolic pathways of fatty acids has also identified related compounds, such as trans, trans-2,4-decadienal, as oxidation products nih.gov.

Structure

3D Structure

Properties

IUPAC Name |

(E)-dec-4-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRKZMLUDFBPAO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052338, DTXSID0067555 | |

| Record name | 4-Decenal, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with an orange-like, fatty odour | |

| Record name | 4-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol and most fixed oils; insoluble in water | |

| Record name | 4-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.843-0.850 | |

| Record name | 4-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65405-70-1, 30390-50-2 | |

| Record name | trans-4-Decen-1-al | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65405-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030390502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decenal, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065405701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Decenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Decenal, (4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Decenal, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DECENAL, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ74B5801J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Trans 4 Decen 1 Al

Chemospecific and Stereoselective Synthesis Strategies

The synthesis of trans-4-Decen-1-al necessitates methods that selectively form the carbon-carbon bonds and the trans double bond, while protecting sensitive functional groups like the aldehyde.

Synthesis from 5-bromo-trans-4-pentenal via Cross-Coupling Reactions

A prominent and industrially relevant synthetic route to this compound involves a multi-step process starting from readily available precursors, culminating in a cross-coupling reaction and subsequent functional group manipulation. This strategy ensures the correct placement and geometry of the double bond.

The general pathway involves:

Preparation of a key intermediate, 5-bromo-trans-4-pentenal.

Protection of the aldehyde functional group.

Carbon-carbon bond formation via a Grignard reaction.

Deprotection of the aldehyde to yield the final product.

The aldehyde group in this compound is highly reactive and susceptible to oxidation, reduction, or nucleophilic attack under various reaction conditions. To circumvent these issues during the Grignard coupling step, the aldehyde is typically protected as an acetal (B89532) google.comlibretexts.orgcem.com. A common method involves the formation of a dimethanol acetal by reacting the precursor aldehyde with methanol (B129727) in the presence of trimethyl orthoformate and an acid catalyst, such as sulfuric acid google.com. This reaction is generally carried out at room temperature for approximately 12 hours google.com.

Following the carbon-carbon bond formation, the aldehyde functionality must be regenerated. This deprotection step is typically achieved through acid-catalyzed hydrolysis of the acetal. For instance, treatment with dilute sulfuric acid in acetone (B3395972) at room temperature for 3-6 hours effectively cleaves the acetal, liberating the aldehyde google.comorganic-chemistry.org. Careful neutralization with a base, such as sodium carbonate, followed by extraction and drying, prepares the product for purification.

The crucial carbon-carbon bond formation to extend the carbon chain to ten carbons is accomplished using a Grignard reagent. In this synthesis, the protected intermediate, 5-bromo-trans-4-pentenal dimethanol acetal, is reacted with n-pentyl magnesium bromide google.com. This reaction is typically performed under an inert atmosphere (e.g., nitrogen) in anhydrous ethereal solvents, such as methyl tetrahydrofuran (B95107) or diethyl ether, to ensure the stability and reactivity of the Grignard reagent google.comwikipedia.org. The coupling is usually carried out at temperatures ranging from 0°C to room temperature for a period of 12-24 hours . This step yields the protected precursor to this compound, with reported yields of approximately 92% for the dimethanol acetal intermediate .

Table 1: Synthesis of this compound via Grignard Coupling Route

| Step | Description | Key Reagents | Conditions | Reported Yield |

| 1. Preparation of precursor | Synthesis of 5-bromo-trans-4-pentenal | Acrolein, LiBr, Pd(OAc)₂ (or Pb(Ac)₂), Acetic acid, Acetylene | Mild conditions, room temperature, ~96 h | Crude product |

| 2. Aldehyde Protection | Formation of 5-bromo-trans-4-pentenal dimethanol acetal | Methanol, Trimethyl orthoformate, Sulfuric acid | Room temperature, 12 h | Intermediate |

| 3. Grignard Coupling | Reaction of acetal intermediate with n-pentyl magnesium bromide | n-Pentyl magnesium bromide, anhydrous methyl tetrahydrofuran (or benzene/ether) | Under nitrogen, 0°C to room temperature, 12-24 h | ~92% (acetal product) |

| 4. Acetal Deprotection & Isolation | Hydrolysis of the acetal to regenerate the aldehyde, followed by purification | Sulfuric acid in acetone; Sodium carbonate (for neutralization) | Room temperature, 3-6 h (deprotection); Neutralization, extraction, distillation | ~87% (this compound) |

Alternative Synthetic Pathways

While the Grignard coupling route is well-established, other methods have been explored for the synthesis of this compound.

One described alternative pathway involves the reaction of 1-octen-3-ol (B46169) with ethyl vinyl ether chemicalbook.com. This method offers a different approach to constructing the decen-1-al backbone. Specific details regarding reaction conditions, catalysts, or reported yields for this particular transformation were not extensively detailed in the provided search results.

The designation "this compound" specifically refers to the geometric isomer of the double bond at the 4-position. Therefore, "stereoselective synthesis" in this context primarily pertains to controlling the trans configuration of this double bond. The cross-coupling reactions employed in the primary synthetic route, particularly those involving palladium catalysts for the preparation of the 5-bromo-trans-4-pentenal intermediate, are crucial for establishing the correct double bond geometry google.comresearchgate.net. Literature on related syntheses indicates that transition metal-catalyzed cross-coupling reactions can achieve stereoselective formation of double bonds researchgate.net. While the molecule itself is not chiral, the precise control over the trans double bond geometry is a key aspect of its stereoselective synthesis. No direct application of chiral auxiliaries for the synthesis of this compound was found in the provided snippets, as the focus is on geometric isomerism.

Compound List:

this compound

Acrolein

5-bromo-trans-4-pentenal

Methanol

Trimethyl orthoformate

Sulfuric acid

n-Pentyl magnesium bromide

Methyl tetrahydrofuran

Acetone

Sodium carbonate

1-octen-3-ol

Ethyl vinyl ether

Palladium acetate (B1210297) (Pd(OAc)₂)

Lead acetate (Pb(Ac)₂)

Lithium bromide (LiBr)

Julia-Kocienski trans-Olefination for Related trans-Olefins

The Julia-Kocienski olefination, a refined version of the classical Julia-Lythgoe olefination, is a powerful and versatile method for synthesizing alkenes, particularly those with trans (E) stereochemistry wikipedia.orgresearchgate.netalfa-chemistry.comnih.gov. This reaction involves the coupling of a carbonyl compound (aldehyde or ketone) with a sulfone-bearing reagent, typically in a one-pot procedure researchgate.netalfa-chemistry.com.

The core of the Julia-Kocienski olefination involves the deprotonation of a sulfone to generate a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone wikipedia.orgnih.govpreprints.org. This addition forms a β-alkoxy sulfone intermediate. Subsequent steps, often involving a Smiles rearrangement followed by a β-elimination, lead to the formation of the alkene and the elimination of sulfur dioxide and the heteroaryl or aryl leaving group wikipedia.orgnih.govpreprints.org.

A significant advantage of the Julia-Kocienski olefination is its inherent high trans (E)-selectivity wikipedia.orgresearchgate.netnih.govyoutube.com. This selectivity is often attributed to the kinetically controlled diastereoselective addition of the metalated sulfone to the carbonyl compound, which favors the formation of anti-β-alkoxysulfones. These intermediates then stereospecifically decompose to yield the desired trans (E)-alkenes wikipedia.orgpreprints.org. The use of specific sulfone reagents, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones or benzothiazol-2-yl (BT) sulfones, has been particularly effective in promoting high trans selectivity and enabling more convenient, one-pot reaction sequences alfa-chemistry.comorganic-chemistry.org. For instance, the reaction of 2,2-dimethoxyethyl PT sulfone with various aldehydes, followed by acid hydrolysis, has been employed to synthesize (E)-α,β-unsaturated aldehydes, a class of compounds structurally related to this compound researchgate.net.

Table 1: Julia-Kocienski Olefination Variants and Stereoselectivity

| Sulfone Reagent Type | Key Feature/Advantage | Typical Stereoselectivity (E:Z) | Primary Reference(s) |

| Phenyl Sulfones (Classical Julia Olefination) | Favors formation of trans-alkenes; mechanism may involve radical intermediates. | Good E-selectivity | chemeurope.comorganic-chemistry.org |

| Benzothiazol-2-yl (BT) Sulfones | Enables "one-pot" reaction; easier scale-up compared to classical Julia olefination. | High E-selectivity | alfa-chemistry.comorganic-chemistry.org |

| 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfones | Significantly improves trans stereoselectivity; kinetically controlled addition. | High E-selectivity | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

| 3,5-Bis(trifluoromethyl)phenyl Sulfones | Applied in the synthesis of functionalized olefins and natural products like resveratrol. | High E-selectivity | nih.govorganic-chemistry.org |

Control of Stereochemistry and Isomeric Purity in Synthesis

Achieving high isomeric purity, specifically a high proportion of the trans isomer, is paramount for this compound. The Julia-Kocienski olefination inherently favors the trans configuration due to its mechanistic pathways wikipedia.orgresearchgate.netnih.govyoutube.com. However, precise control over stereochemistry can be further refined through careful selection of reagents and reaction conditions.

The choice of the sulfone component is a critical factor in determining the stereochemical outcome. For example, the use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones has been shown to reliably yield trans (E) alkenes with high selectivity wikipedia.orgalfa-chemistry.comorganic-chemistry.org. Similarly, benzothiazol-2-yl (BT) sulfones are known for their ability to provide high trans selectivity and facilitate one-pot procedures alfa-chemistry.com.

While specific analytical data for this compound is not detailed here, general methods for assessing alkene isomeric purity in organic synthesis include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. NMR spectroscopy, in particular, is invaluable for distinguishing between cis and trans isomers based on characteristic chemical shifts and coupling constants acs.org.

Industrial Scale-Up and Production Considerations for Academic Research Standards

Transitioning a synthetic route from laboratory-scale discovery to industrial production involves a complex set of challenges and considerations, all while striving to maintain the high standards of purity and characterization typically achieved in academic research kewaunee.inmt.comresearchgate.netresearchgate.net.

Key Considerations for Scale-Up:

Process Safety: As reaction volumes increase, so does the potential for hazards. Thorough understanding of reaction kinetics, thermodynamics, potential exotherms, and safe handling protocols for all reagents and intermediates is critical kewaunee.inmt.com.

Scalability and Efficiency: Not all laboratory reactions translate directly to larger scales. Factors such as heat and mass transfer, mixing efficiency, and reagent addition rates can behave differently, necessitating process optimization kewaunee.inmt.com. Maximizing yield, atom economy, and minimizing reaction times are crucial for cost-effectiveness chinesechemsoc.org.

Reagent Cost and Availability: The economic viability of industrial production hinges on the cost and reliable availability of starting materials and reagents. Laboratory reagents that are expensive or difficult to procure in bulk may require alternative sourcing or process modifications researchgate.netchinesechemsoc.org.

Purification Strategies: While chromatography is common in labs, it is often impractical and costly at industrial scales. Efficient purification methods, such as distillation (including fractional distillation under reduced pressure for sensitive compounds like aldehydes ), crystallization, or extraction, must be developed and optimized kewaunee.inresearchgate.net.

Quality Control and Assurance: Maintaining the high purity and well-defined stereochemistry of this compound is essential. Robust analytical methods (e.g., GC, NMR) must be implemented for in-process monitoring and final product release to ensure consistency and adherence to specifications acs.orgmt.com.

Waste Management and Environmental Impact: Industrial processes must be designed with environmental sustainability in mind, minimizing waste generation and ensuring responsible disposal or recycling of byproducts and solvents mt.com.

Process Understanding and Control: Implementing tools like Design of Experiments (DoE) for optimization and Process Analytical Technology (PAT) for real-time monitoring helps in understanding critical process parameters and ensuring reproducibility and product quality mt.com.

Regulatory Compliance: Industrial chemical manufacturing must adhere to stringent safety, environmental, and quality regulations, often including Good Manufacturing Practices (GMP) kewaunee.in.

The successful scale-up of this compound synthesis requires a multidisciplinary approach, integrating chemical expertise with engineering principles to develop a robust, safe, and cost-effective manufacturing process that consistently delivers a high-purity product.

Compound List:

this compound

Biosynthetic Pathways and Metabolic Transformations of Decenals

Enzymatic and Non-Enzymatic Formation in Biological Systems

Aldehydes, including unsaturated variants like decenals, are generated in biological systems through a combination of metabolic pathways. These processes can be broadly categorized into de novo biosynthesis (though less direct for aldehydes themselves) and biotransformation, where pre-existing molecules are chemically altered.

De Novo Biosynthesis vs. Biotransformation Processes

While de novo biosynthesis refers to the synthesis of molecules from simple precursors, the direct formation of aldehydes like trans-4-Decen-1-al typically occurs via biotransformation pathways. These pathways modify existing fatty acids or their derivatives. De novo synthesis is primarily concerned with the construction of the fatty acid carbon chain from acetyl-CoA units, a process that precedes the formation of aldehydes. Biotransformation, on the other hand, encompasses the enzymatic or chemical modification of these pre-formed fatty acids into aldehydes. This includes oxidation, reduction, and cleavage reactions targeting specific functional groups or double bonds within the fatty acid structure.

Role of Fatty Acid Metabolism in Aldehyde Formation

Fatty acid metabolism provides the foundational substrates and enzymatic machinery for the production of various aldehydes. The structure and saturation level of fatty acids significantly influence their susceptibility to transformation.

Unsaturated fatty acids, characterized by the presence of one or more carbon-carbon double bonds, are particularly prone to oxidative degradation. The double bonds serve as reactive sites that can be attacked by reactive oxygen species (ROS) or targeted by specific enzymes, leading to the formation of hydroperoxides longdom.orgresearchgate.net. For instance, lipoxygenases (LOXs) catalyze the dioxygenation of unsaturated fatty acids, generating hydroperoxy fatty acids longdom.orgnih.govnih.gov. These hydroperoxides can then undergo further enzymatic or non-enzymatic cleavage, often through the action of hydroperoxide lyases (HPLs), yielding aldehydes and other volatile compounds nih.govnih.gov. This pathway is a significant source of unsaturated aldehydes, including those with specific chain lengths and configurations, such as this compound. Lipid oxidation, whether autoxidation, photooxidation, or enzymatic oxidation, commonly results in a variety of aldehydes, including trans-2-alkenals and epoxidized unsaturated aldehydes longdom.org.

Specific enzyme families are directly involved in converting fatty acids or their activated forms into aldehydes. Carboxylic Acid Reductases (CARs) catalyze the direct reduction of the carboxyl group of fatty acids to an aldehyde moiety, a process requiring adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) nih.govgoogle.comnih.govgoogle.com. These enzymes offer a direct route from fatty acids to aldehydes.

Additionally, Fatty Acyl-CoA Reductases (FACRs) and Acyl Protein Thioester Reductases are implicated in aldehyde formation. FACRs can reduce fatty acyl-CoA esters to aldehydes, or sometimes further to alcohols, utilizing NAD(P)H as a cofactor nih.govfrontiersin.org. Acyl protein thioester reductases similarly convert protein-bound fatty acids to aldehydes nih.gov. These pathways highlight the importance of activated fatty acid forms (acyl-CoA and acyl-ACP) as substrates for aldehyde biosynthesis.

Fatty acid synthesis primarily occurs via the acyl carrier protein (ACP) system, where fatty acids are elongated and modified as acyl-ACP esters libretexts.org. Subsequently, these acyl-ACPs can be transferred to coenzyme A (CoA) to form fatty acyl-CoAs, or they can be hydrolyzed to release free fatty acids libretexts.org. Both free fatty acids and their activated acyl-CoA forms serve as crucial substrates for the enzymes that produce aldehydes. For example, free fatty acids can be directly acted upon by CARs, while fatty acyl-CoAs are substrates for FACRs. The interconversion and availability of these forms are central to the metabolic flux towards aldehyde production.

Enzymatic Activities Implicated in Hydroxylation and Desaturation

Enzymes involved in hydroxylation and desaturation play indirect but vital roles in the formation of unsaturated aldehydes.

Hydroxylation : The omega (ω)-oxidation pathway exemplifies hydroxylation's role. This process occurs at the carbon atom farthest from the carboxyl group (the ω-carbon). It involves a three-step enzymatic sequence: first, hydroxylation of the ω-carbon by cytochrome P450 (CYP450) enzymes (ω-hydroxylases) using NADPH; second, oxidation of the resulting ω-hydroxy fatty acid to an aldehyde by alcohol dehydrogenase (using NAD+); and third, further oxidation of the aldehyde to a dicarboxylic acid wikipedia.orgbyjus.com. The intermediate ω-aldehyde fatty acid is a direct product of this pathway.

Desaturation : While desaturation itself does not directly produce aldehydes, it introduces double bonds into fatty acid chains, making them more susceptible to oxidative cleavage. As mentioned, lipoxygenases (LOXs) are key enzymes that introduce oxygen at allylic positions of unsaturated fatty acids, forming hydroperoxides longdom.orgresearchgate.netnih.govnih.gov. These hydroperoxides are then processed by enzymes like hydroperoxide lyases (HPLs) , which cleave the C-C bond adjacent to the hydroperoxy group, yielding aldehydes and oxoacids nih.govnih.gov. This cascade is a primary route for generating volatile unsaturated aldehydes from polyunsaturated fatty acids.

Data Tables

Table 1: Key Enzymes Involved in Fatty Acid to Aldehyde Conversion

| Enzyme Class/Specific Enzyme | Primary Substrate(s) | Reaction/Role in Aldehyde Formation | Product(s) | Cofactors Required | Relevant Pathways | Citations |

| Carboxylic Acid Reductase (CAR) | Fatty Acid | Direct reduction of carboxyl group | Aldehyde | ATP, NADPH | Direct Carboxyl Reduction | nih.govgoogle.comnih.govgoogle.com |

| Fatty Acyl-CoA Reductase (FACR) | Fatty Acyl-CoA | Reduction of acyl-CoA ester | Aldehyde (or Alcohol) | NAD(P)H | Acyl-CoA Reduction | nih.govfrontiersin.org |

| Acyl Protein Thioester Reductase | Protein-bound Fatty Acid | Reduction of thioester linkage | Aldehyde | NAD(P)H | Acyl-ACP Reduction | nih.gov |

| Cytochrome P450 (ω-hydroxylase) | Fatty Acid (ω-carbon) | Hydroxylation of terminal methyl group | ω-hydroxy fatty acid | NADPH | Omega-Oxidation | wikipedia.orgbyjus.com |

| Alcohol Dehydrogenase | ω-hydroxy fatty acid | Oxidation of hydroxyl group | Aldehyde | NAD+ | Omega-Oxidation | wikipedia.orgbyjus.com |

| Lipoxygenase (LOX) | Unsaturated Fatty Acid | Dioxygenation at double bond | Hydroperoxide fatty acid | O2 | Lipoxygenase Pathway | longdom.orgresearchgate.netnih.govnih.gov |

| Hydroperoxide Lyase (HPL) | Hydroperoxide fatty acid | Cleavage of hydroperoxide | Aldehyde + Oxoacid | - | Lipoxygenase Pathway | nih.govnih.gov |

Table 2: Major Pathways for Aldehyde Formation from Fatty Acids

| Pathway Name | Core Process | Primary Starting Material(s) | Key Intermediate(s) | Typical Aldehyde Type Formed | Major Enzymes Involved | Notes |

| Direct Carboxyl Reduction | Reduction of the carboxyl group | Fatty Acid | Activated fatty acid (e.g., Acyl-AMP) | Aldehyde | Carboxylic Acid Reductase (CAR) | Requires stoichiometric ATP and catalytic NADPH; direct conversion. |

| Acyl-CoA/ACP Reduction | Reduction of the acyl chain | Fatty Acyl-CoA / Acyl-ACP | None directly specified for aldehyde formation | Aldehyde (or Alcohol) | Fatty Acyl-CoA Reductase (FACR), Acyl Protein Thioester Reductase | Can lead to both aldehydes and alcohols. |

| Omega-Oxidation | Terminal oxidation of the fatty acid chain | Fatty Acid | ω-hydroxy fatty acid, ω-aldehyde fatty acid | ω-aldehyde fatty acid | CYP450 ω-hydroxylases, Alcohol Dehydrogenase | Part of a larger pathway that ultimately produces dicarboxylic acids; also produces signalling molecules. |

| Lipoxygenase Pathway | Oxidative cleavage at double bond | Unsaturated Fatty Acid | Hydroperoxide fatty acid | Various unsaturated aldehydes (e.g., alkenals) | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Crucial for generating volatile aldehydes from polyunsaturated fatty acids (PUFAs); often involves radical intermediates. |

| Non-Enzymatic Lipid Oxidation | Autoxidation, Photooxidation | Unsaturated Fatty Acid | Hydroperoxides, Peroxides | Various aldehydes (saturated/unsaturated) | None (free radical chain reactions) | Catalyzed by light, heat, oxygen, metal ions; produces off-flavors and degrades lipids. |

Compound List

this compound

Aldehydes

Fatty acids

Unsaturated fatty acids

Polyunsaturated Fatty Acids (PUFAs)

Lipids

Malondialdehyde (MDA)

4-hydroxy-2-alkenals

2-alkenals

n-alkanals

Hydroperoxides

Fatty alcohols

Ketones

Acetyl-CoA

Malonyl-CoA

Fatty Acyl-CoA

Fatty Acyl-ACP

Acyl-AMP

ω-hydroxy fatty acid

ω-aldehyde fatty acid

Dicarboxylic fatty acids

Succinic acid

Adipic acid

Linoleic acid

Linolenic acid

Oleic acid

Palmitic acid

Palmitoleic acid

Stearic acid

Acyl-CoA esters

Acyl-ACP esters

Acetaldehyde

trans-2-alkenals

trans-4,5-epoxy-2-decenal

trans-2,4-decadienal

Hexanal

Octanal

Nonenal

2-hydroxy-alkenals

C15-C17 aldehydes

C16-C18-α-hydroxy aldehydes

C6-aldehydes

C9-aldehydes

C5-C9 aldehydes

Acyl-dihydroxyacetone phosphate

1-acyl linkage

1-alkenyl ethers

Acyl-ACP

Acyl-CoA

Acyl-AMP

Metabolic Fate and Biotransformation in Organisms

The biotransformation of this compound in organisms involves enzymatic processes that alter its chemical structure, leading to detoxification, energy production, or the formation of other biologically relevant molecules.

A significant metabolic pathway for aldehydes, including unsaturated ones like this compound, is their oxidation to the corresponding carboxylic acids. This process is a key detoxification mechanism, converting reactive aldehydes into less reactive and more easily excretable forms.

Enzymes from the aldehyde dehydrogenase (ALDH) superfamily are primarily responsible for this conversion mdpi.comwikipedia.org. These enzymes, often NAD(P)+-dependent, irreversibly oxidize aldehydes to carboxylic acids mdpi.com. Specifically, long-chain-aldehyde dehydrogenase (ALDH3A2) is known to oxidize a variety of saturated and unsaturated aliphatic aldehydes, including those with chain lengths between 6 and 24 carbons, into fatty acids wikipedia.org. Fatty aldehyde dehydrogenase (FAldDH) also plays a central role in lipid metabolism by oxidizing fatty aldehydes to fatty acids asm.org.

Furthermore, research indicates that cytochrome P450 (CYP) enzymes , particularly those in the mammalian P450 family (e.g., human P450 3A4, 2B6, and murine P450 2c29), can also catalyze the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids nih.govnih.govnih.gov. This pathway contributes to the clearance of lipid-derived aldehydes nih.govnih.gov.

The general reaction can be represented as: R-CHO (Aldehyde) + Oxidant → R-COOH (Carboxylic Acid)

The presence of a double bond in this compound, particularly in the context of fatty acid metabolism, necessitates specific enzymatic isomerization steps. While direct isomerization of the aldehyde's double bond is not as extensively documented as its oxidation, the general principles of unsaturated fatty acid metabolism highlight the importance of isomerization for processing double bonds.

During the β-oxidation of unsaturated fatty acids, the presence of double bonds, especially cis configurations, requires enzymatic intervention to proceed effectively. The enzyme enoyl-CoA isomerase is crucial in this regard. It catalyzes the rearrangement of double bonds, typically converting a Δ3-cis or Δ3-trans enoyl-CoA intermediate into a Δ2-trans enoyl-CoA vaia.comwikipedia.org. This Δ2-trans configuration is essential for the subsequent steps of β-oxidation, as the enzymes involved, such as enoyl-CoA hydratase, are specific for this isomer vaia.comwikipedia.org. For fatty acids with multiple double bonds, further isomerization steps may be required to position the double bonds correctly for degradation pnas.orgontosight.ai.

While this compound itself is an aldehyde, its metabolic fate might involve reduction to an alcohol or oxidation to an acid, which then could enter fatty acid metabolic pathways where such isomerization processes are relevant. If the aldehyde is first reduced to trans-4-Decen-1-ol, this alcohol could then be oxidized to trans-4-decenoic acid, which might then undergo β-oxidation, involving enoyl-CoA isomerase if its double bond configuration requires adjustment.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | chemsrc.comechemi.comlookchem.com |

| Molecular Weight | 154.25 g/mol | chemsrc.comechemi.comlookchem.com |

| Appearance | Colorless to pale yellow liquid | echemi.comlookchem.com |

| Density | 0.842 g/cm³ | chemsrc.comechemi.comlookchem.com |

| Boiling Point | 90-100 °C (at 15 mmHg) | chemsrc.com |

| ~200.1 °C (at 760 mmHg) | lookchem.com | |

| Flash Point | 78 °C | chemsrc.com |

| 85 °C | ||

| 81.7 °C | lookchem.com | |

| Refractive Index | 1.442 | chemsrc.comechemi.comlookchem.com |

| LogP | 3.102 | chemsrc.comechemi.comlookchem.com |

| PSA (Polar Surface Area) | 17.07 Ų | chemsrc.comechemi.comlookchem.com |

Compound List

this compound

4-hydroxy-2-nonenoic acid (HNA)

1,4-dihydroxynonene (DHN)

Acetaldehyde

Acrylaldehyde

Hexadecanal

Palmitoleyl aldehyde

Oleyl aldehyde

Hexanoic acid

Butyryl-CoA

Acetyl-CoA

Linolenic acid

trans-4-Decen-1-ol

trans-4-decenoic acid

(E,E)-3,5-octadienoyl-CoA

2-trans-5-cis-octadienoyl-CoA

3,5-octadienoyl-CoA

2-trans-4-trans-octadienoyl-CoA

5-cis-Octenoyl-CoA

5-trans-Octenoyl-CoA

Acyl-CoA

Enoyl-CoA

3-cis-enoyl-CoA

3-trans-enoyl-CoA

2-trans-enoyl-CoA

3-hydroxyacyl-CoA

Aldehyde dehydrogenase (ALDH) superfamily

Long-chain-aldehyde dehydrogenase (ALDH3A2)

Fatty aldehyde dehydrogenase (FAldDH)

Cytochrome P450 (CYP) enzymes

Human P450 3A4

Human P450 2B6

Murine P450 2c29

Rabbit P450 2B4

Human P450 1A2

Human P450 2J2

Human P450 2E1

Enoyl-CoA isomerase

Enoyl-CoA hydratase

Medium-chain acyl-CoA dehydrogenase

NADPH:P450 oxidoreductase

Aldehyde dehydrogenase (NAD+)

Fatty aldehyde dehydrogenase (FAldDH)

NADPH-dependent 2,4-dienoyl-CoA reductase

Mitochondrial delta 3,delta 2-enoyl-CoA isomerase

Peroxisomal trifunctional enzyme

Delta 3,5,delta 2,4-dienoyl-CoA isomerase

Glutathione (GSH)

Ascorbic acid

Carnosine

Sphingosine 1-phosphate (S1P)

Hexadecenal

Hexadecenoic acid

Crotonaldehyde

Cinnamaldehyde

Methacrylaldehyde

Dibenzoyl peroxide (BPO)

L-proline

Di-unsaturated fatty acids

Unsaturated fatty acids

Advanced Analytical Methodologies for Characterization and Quantification of Trans 4 Decen 1 Al

Chromatographic Techniques

Chromatography, a separation science, is fundamental to analyzing complex mixtures containing compounds like trans-4-Decen-1-al. These techniques exploit differences in analyte partitioning between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography (GC) with Various Detectors

Gas Chromatography (GC) is a widely used technique for analyzing volatile and semi-volatile organic compounds. Its application to this compound leverages its volatility and thermal stability.

GC-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. It is indispensable for identifying and quantifying this compound in various matrices nih.govmdpi.comrsc.orgmdpi.comimpactfactor.org. The process involves separating compounds based on their retention times as they elute from the GC column, followed by their ionization and detection by the mass spectrometer. Identification is typically achieved by comparing the resulting mass spectrum, which represents the fragmentation pattern of the molecule, with spectral libraries, such as the NIST library mdpi.comimpactfactor.org. Quantification is performed using calibration curves generated from known concentrations of standards or through the use of internal or external standards nih.govmdpi.com.

Typical Parameters and Conditions: For the analysis of this compound, common GC-MS setups utilize capillary columns, such as the Agilent DB-5 MS (a 5% diphenyl-95% dimethyl polysiloxane column), with Helium serving as the carrier gas mdpi.com. A typical temperature program might initiate at a low temperature, for example, 35°C or 50°C, and then gradually increase through several stages to a higher temperature, typically 240-280°C, to ensure the efficient elution of compounds with varying volatilities mdpi.com. The injector port is generally maintained at approximately 250°C, and the mass spectrometer operates using Electron Ionization (EI) at 70 eV, with the ion source and transfer line temperatures commonly set around 230°C and 280°C, respectively mdpi.com.

Research Findings and Applications: GC-MS has been instrumental in analyzing complex mixtures, such as those found in food products like orange juice, where it aids in determining authenticity by profiling volatile compounds nih.govmdpi.com. It is also employed in characterizing the volatile constituents of various biological samples, including propolis and even body odor, where aldehydes are identified as key components rsc.orgnih.gov. The technique's inherent sensitivity allows for the detection of compounds present at low concentrations gcms.cz.

Data Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Description | Source(s) |

| Chromatographic Column | Agilent DB-5 MS (5% diphenyl-95% dimethyl polysiloxane) or similar | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Oven Temperature Program | e.g., 35°C (0 min) → 98°C (7°C/min) → 161°C (3°C/min) → 241°C (10°C/min, 16 min hold) | mdpi.com |

| Injector Temperature | ~250°C | mdpi.com |

| Detector | Mass Spectrometer (MS) | mdpi.com |

| Ionization Mode | Electron Ionization (EI) | mdpi.com |

| Ionization Energy | 70 eV | mdpi.com |

| Ion Source Temperature | ~230°C | mdpi.com |

| Transfer Line Temperature | ~280°C | mdpi.com |

| Identification Basis | Mass spectral matching with libraries (e.g., NIST) | mdpi.comimpactfactor.org |

| Quantification Basis | Calibration curves, internal/external standards | nih.govmdpi.com |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers a substantial advancement over traditional one-dimensional GC by employing two columns with different stationary phases, interconnected via a modulator gcms.czsepsolve.com. This dual-dimensional separation significantly enhances peak capacity and resolution, enabling the analysis of highly complex mixtures that would otherwise result in considerable peak overlap in 1D GC gcms.czsepsolve.com. GC×GC can reveal minor components that might be obscured under larger peaks, leading to improved detection limits and a more thorough understanding of sample composition sepsolve.com. The structured elution of compound groups observed in GC×GC chromatograms also facilitates easier identification gcms.czsepsolve.com.

Modulation and Column Coupling: A critical component of GC×GC is the modulator, which rapidly traps and re-injects fractions of the eluent from the primary column onto the secondary column gcms.czsepsolve.comgcms.cz. This process ensures that the separation achieved in the first dimension is preserved and that peaks remain narrow for effective separation in the second dimension, which is typically much shorter and elutes faster sepsolve.com.

Applications and Detection: GC×GC is particularly valuable in fields such as environmental analysis, metabolomics, food safety, and fragrance analysis, where sample complexity is high gcms.cz. Coupling GC×GC with high-resolution mass spectrometry (HRAM-MS), such as Time-of-Flight Mass Spectrometry (TOF-MS), further amplifies its analytical power by providing accurate mass data for confident identification and elucidation of chemical formulas gcms.czbiorxiv.org. This combination can resolve co-elutions that even high-resolution 1D GC-MS might struggle with gcms.cz.

Data Table 2: GC×GC vs. 1D GC-MS for Complex Mixtures

| Feature | 1D GC-MS | GC×GC-MS |

| Separation Power | Limited by a single column dimension. | Significantly enhanced by two orthogonal separation dimensions. |

| Peak Capacity | Moderate | Very High (orders of magnitude greater than 1D GC) |

| Resolution | Prone to co-elutions in complex samples. | Greatly improved, resolves co-eluting peaks. |

| Sensitivity | Standard detection limits. | Can lead to enhanced sensitivity due to improved resolution and focusing. |

| Data Complexity | Simpler chromatograms, easier to interpret. | More complex 2D contour plots, requires specialized software. |

| Application Suitability | Routine analysis of moderately complex samples. | Analysis of highly complex samples, trace component detection. |

| Identification | Standard library matching. | Enhanced confidence through structured elution and high-res MS. |

Headspace Solid-Phase Microextraction (HS-SPME) is a highly efficient, solvent-free sample preparation technique widely employed for the analysis of volatile organic compounds (VOCs), including aldehydes like this compound cabidigitallibrary.orgchromatographyonline.com. This method integrates sampling, extraction, concentration, and sample introduction into a single step. Analytes partition from the sample's headspace into a sorbent-coated fiber, which is then directly injected into the GC for thermal desorption and analysis cabidigitallibrary.orgchromatographyonline.com. HS-SPME is particularly advantageous for analyzing samples with low concentrations of volatiles or when solvent extraction is undesirable due to potential analyte loss or contamination cabidigitallibrary.orgchromatographyonline.com.

Typical Parameters and Optimization: The effectiveness of HS-SPME is highly dependent on optimizing parameters such as the fiber coating material, extraction temperature, extraction time, and agitation nih.govcabidigitallibrary.orgfrontiersin.org. Common fiber coatings include polydimethylsiloxane (B3030410) (PDMS) or combinations like divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) nih.govnih.gov. Optimal extraction temperatures typically range from 40°C to 60°C, with extraction times varying from 10 to 45 minutes, depending on the analyte and matrix nih.govcabidigitallibrary.orgfrontiersin.org. The fiber is then desorbed in the GC injector port, usually at around 250°C for 5 minutes nih.gov.

Research Findings and Applications: HS-SPME-GC-MS has been successfully applied to analyze the volatile profiles of various matrices, including orange juice, where it aids in authenticity assessment nih.govmdpi.com. It is also used to study the release of odorants in model systems and has been identified as a method for detecting volatile biological markers lookchem.comfishersci.ca. The technique's ability to efficiently extract and concentrate volatiles makes it suitable for a wide range of applications in food, environmental, and biological sample analysis nih.govfrontiersin.orgresearchgate.net.

Data Table 3: HS-SPME-GC-MS Optimization Parameters for Volatile Analysis

| Parameter | Typical Value/Description | Source(s) |

| Fiber Coating | PDMS, DVB/CAR/PDMS | nih.govnih.gov |

| Extraction Mode | Headspace (HS) | cabidigitallibrary.orgchromatographyonline.com |

| Extraction Temperature | 40-60°C | nih.govcabidigitallibrary.orgfrontiersin.org |

| Extraction Time | 10-45 minutes | nih.govcabidigitallibrary.orgfrontiersin.org |

| Agitation | Optional (e.g., 240 rpm) | nih.govcabidigitallibrary.org |

| Desorption Temperature | ~250°C | nih.gov |

| Desorption Time | ~5 minutes | nih.gov |

| GC Column | e.g., DB-5 MS | mdpi.comnih.gov |

| GC Detector | Mass Spectrometer (MS) | cabidigitallibrary.orgchromatographyonline.com |

Liquid Chromatography (LC) Techniques

Liquid Chromatography (LC) techniques are employed for the separation of compounds that may not be sufficiently volatile or thermally stable for GC analysis.

High-Performance Liquid Chromatography (HPLC) is a robust analytical technique used for the separation, identification, and quantification of a diverse range of compounds teledynelabs.comlibretexts.orgcreative-biostructure.com. It operates on the principle of differential partitioning of analytes between a stationary phase packed within a column and a liquid mobile phase pumped through at high pressure teledynelabs.comlibretexts.orgcreative-biostructure.com. Separation is achieved by exploiting differences in the chemical and physical properties of the analytes, such as polarity, size, or charge, which dictate their interaction with the stationary and mobile phases teledynelabs.comcreative-biostructure.com.

Modes and Detection: Common HPLC modes include Reversed-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase (the most widely used), and Normal-Phase HPLC (NP-HPLC), which employs a polar stationary phase and a non-polar mobile phase teledynelabs.comlibretexts.orgcreative-biostructure.com. Detection is typically performed using UV/Vis detectors, fluorescence detectors, or mass spectrometers (HPLC-MS) libretexts.orgcreative-biostructure.com. The coupling of HPLC with Mass Spectrometry (HPLC-MS) is particularly valuable, offering high specificity and sensitivity for identifying and quantifying analytes, even within complex matrices libretexts.org.

Applications and Relevance: While GC is frequently the preferred method for the direct analysis of volatile aldehydes like this compound due to their volatility, HPLC can serve as a complementary technique. It may be employed for the analysis of less volatile derivatives or in specific matrices where GC is not optimal. HPLC is also utilized for standardizing other compounds lookchem.com and has been applied in conjunction with mass spectrometry for analyzing components in complex samples such as orange juice nih.gov. Effective sample preparation, including filtration and extraction (e.g., Solid Phase Extraction), is crucial for achieving reliable HPLC analysis teledynelabs.comcreative-biostructure.com.

Data Table 4: General HPLC Parameters for Aldehyde Analysis

| Parameter | Typical Value/Description | Source(s) |

| Column Type | C18 (Reversed-Phase) or Silica (Normal-Phase) | teledynelabs.comlibretexts.orgcreative-biostructure.com |

| Mobile Phase | RP-HPLC: Water/Acetonitrile or Water/Methanol (B129727) gradients | teledynelabs.comlibretexts.orgcreative-biostructure.com |

| NP-HPLC: Hexane/Ethyl Acetate (B1210297) gradients | teledynelabs.comlibretexts.org | |

| Flow Rate | 0.5 - 1.5 mL/min | General practice |

| Column Temperature | 25-40°C | General practice |

| Detector | UV-Vis (e.g., 210-220 nm), HPLC-MS | libretexts.orgcreative-biostructure.com |

| Sample Preparation | Filtration, Extraction (e.g., SPE) | teledynelabs.comcreative-biostructure.com |

Compound Table

HPLC-High Resolution Mass Spectrometry (HPLC-HRMS)

High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is a powerful analytical strategy for the characterization of complex mixtures, including volatile organic compounds such as aldehydes mdpi.com. This hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and mass accuracy of HRMS. HPLC-HRMS allows for the separation of components in a sample, followed by their detection and identification based on their precise mass-to-charge (m/z) ratios bioanalysis-zone.com. The ability of HRMS to measure masses to several decimal places provides "exact masses," which are crucial for determining the elemental composition of analytes bioanalysis-zone.comwaters.com. This is particularly valuable when dealing with compounds like this compound, enabling confirmation of its molecular formula (C₁₀H₁₈O) through accurate mass measurements bioanalysis-zone.comwaters.com. HRMS can also aid in distinguishing between compounds with similar nominal masses by leveraging differences in their exact masses and isotopic abundance patterns bioanalysis-zone.comwaters.com.

Spectroscopic Techniques

Spectroscopic techniques are fundamental for elucidating the structure and confirming the identity of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural analysis, providing insights into the connectivity and environment of hydrogen and carbon atoms within a molecule mdpi.comamericanpharmaceuticalreview.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon backbone of this compound. Aldehyde carbons (R-CHO) are typically characterized by their downfield chemical shifts, generally appearing in the range of 180 to 220 ppm wisc.edu. This characteristic signal can confirm the presence of the aldehyde functional group.

¹H NMR Spectroscopy: ¹H NMR spectroscopy reveals the different types of protons in a molecule and their neighboring environments. While specific ¹H NMR data for this compound was not found within the provided search results from allowed sources, ¹H NMR is generally used to distinguish between isomers, such as trans and cis forms of unsaturated compounds rsc.org. The presence of alkene protons (sp² hybridized) and alkane protons (sp³ hybridized) would be observable, along with the characteristic aldehyde proton signal, typically found in the 9-10 ppm range for simple aldehydes .

Table 1: Characteristic ¹³C NMR Chemical Shifts for Aldehydes

| Functional Group | Typical Chemical Shift (ppm) | Reference |

| Aldehyde Carbon (R-CHO) | 180 – 220 | wisc.edu |

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups based on their characteristic vibrational frequencies gelest.com. For this compound, key functional groups include an aldehyde (C=O) and an alkene (C=C) double bond.

The carbonyl (C=O) stretching vibration of aldehydes typically appears as a strong absorption band in the region of 1700–1750 cm⁻¹ pressbooks.publibretexts.org.

The carbon-carbon double bond (C=C) stretching vibration of an alkene is expected around 1650 cm⁻¹ pressbooks.publibretexts.orguomustansiriyah.edu.iq.

The stretching vibrations of sp² hybridized C-H bonds associated with the alkene are typically observed in the 3000–3100 cm⁻¹ range pressbooks.publibretexts.org.

The stretching vibrations of sp³ hybridized C-H bonds in the alkane portions of the molecule are found in the 2800–2900 cm⁻¹ region pressbooks.publibretexts.orguomustansiriyah.edu.iq.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group / Bond | Characteristic Absorption (cm⁻¹) | Intensity | Reference |

| Carbonyl (C=O) stretch | 1700 – 1750 | Strong | pressbooks.publibretexts.org |

| Alkene (C=C) stretch | ~1650 | Medium | pressbooks.publibretexts.orguomustansiriyah.edu.iq |

| Alkene C-H stretch | 3000 – 3100 | Medium | pressbooks.publibretexts.org |

| Alkane C-H stretch | 2800 – 2900 | Strong | pressbooks.publibretexts.orguomustansiriyah.edu.iq |

Mass spectrometry provides information about the mass-to-charge ratio of ions, enabling molecular weight determination and structural analysis through fragmentation patterns.

As previously mentioned, HRMS offers high mass accuracy, allowing for the determination of exact molecular masses and thus the elemental composition of analytes bioanalysis-zone.comwaters.com. For this compound (C₁₀H₁₈O), the calculated exact monoisotopic mass is 154.13562 Da. This precise value is essential for confirming the molecular formula when analyzing experimental HRMS data.

Biological Activities and Mechanisms of Action of Trans 4 Decen 1 Al

Chemosensory and Olfactory Receptor Interactions

The perception of trans-4-Decen-1-al as a distinct scent and flavor is initiated by its interaction with olfactory receptors in the nasal epithelium. This interaction is the first step in a signaling cascade that results in a neural signal being transmitted to the brain.

This compound is a potent aroma chemical valued for its powerful and diffusive scent profile. thegoodscentscompany.comgivaudan.com Its odor is predominantly characterized by fresh, green, aldehydic, and strong citrus notes, particularly reminiscent of orange, mandarin, and tangerine. thegoodscentscompany.comgivaudan.comperfumersupplyhouse.com Some descriptions also note fatty, waxy, or subtle spicy and floral undertones. perfumersupplyhouse.com

Due to its strong and uplifting citrus character, it is frequently used as a top-note ingredient in perfumery. thegoodscentscompany.comgivaudan.com Its function in a fragrance composition is to provide a fresh, natural, and diffusive lift that is perceived immediately upon application. givaudan.com In the flavor industry, it is used to enhance citrus flavors, especially those of orange, tangerine, and grapefruit.

The odor characteristics of this compound are distinct from its cis-isomer, (Z)-4-decenal, which is described as having a more dominant cardamom, herbal, and spicy character. thegoodscentscompany.com However, the trans-isomer is noted to be more affordable, making it a common choice in fragrance applications. perfumersupplyhouse.com

The precise olfactory receptors (ORs) that bind to this compound have not been fully elucidated in the available literature. However, research on related aldehydes provides insight into the likely mechanisms of interaction. The perception of odors relies on combinatorial codes, where a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants. nih.gov

Studies on the rat I7 olfactory receptor, which is specifically tuned to respond to aliphatic aldehydes, suggest a mechanism that goes beyond simple hydrophobic and hydrogen bond interactions. It is hypothesized that aldehyde odorants may form a covalent bond with a specific lysine (B10760008) residue (K164) within the receptor's binding pocket through the formation of a Schiff base. nih.gov This covalent interaction could explain the high specificity of this receptor for aldehydes. Given that this compound is an aliphatic aldehyde with a ten-carbon chain, it falls within the range of ligands that activate this type of receptor, suggesting a similar interaction mechanism may be possible.

Furthermore, the response of olfactory sensory neurons can be modulated by the presence of other odorants. In mixtures, odorants can act as agonists, antagonists, or inverse agonists at different receptors, leading to a response pattern that is not a simple sum of the individual components. nih.gov This modulation can result in phenomena such as mixture suppression, where the perceived intensity of one odorant is reduced by the presence of another.

Interactions with Biological Macromolecules

The electrophilic nature of the aldehyde group in this compound allows it to react with nucleophilic residues on biological macromolecules, most notably proteins. This reactivity is the basis for its skin sensitization potential.

The molecular initiating event in skin sensitization is the covalent binding of a chemical (a hapten) to skin proteins, rendering them immunogenic. nih.gov Aldehydes are a well-established class of electrophilic sensitizers. nih.gov As an unsaturated aldehyde, this compound can theoretically react with nucleophilic amino acid residues in skin proteins through two primary mechanisms associated with its functional group.

Although the double bond in this compound is not conjugated with the carbonyl group (it is a γ,δ-unsaturated aldehyde, not an α,β-unsaturated aldehyde), the primary mechanism of reactivity involves the aldehyde functional group itself. The carbon atom of the aldehyde group is electrophilic and is susceptible to nucleophilic attack from the side chains of amino acids such as lysine and cysteine. nih.govnih.gov

Reaction with Lysine: The ε-amino group of lysine residues is a primary nucleophile that reacts with aldehydes. This reaction is central to the formation of Schiff bases.

Reaction with Cysteine: The sulfhydryl (thiol) group of cysteine residues is a soft nucleophile that is also a potential target for reaction with aldehydes, typically forming a hemiacetal or other adducts. nih.gov

The Direct Peptide Reactivity Assay (DPRA), an in chemico method for predicting sensitization potential, measures the depletion of synthetic peptides containing cysteine and lysine upon reaction with a test chemical, confirming the relevance of these two amino acids as primary targets. nih.gov

The most recognized reaction mechanism for aldehyde-induced skin sensitization is the formation of an imine, commonly known as a Schiff base, with the primary amino groups of lysine residues in skin proteins. nih.govresearchgate.net This reaction involves the nucleophilic attack of the lysine's amino group on the aldehyde's carbonyl carbon, followed by dehydration to form the C=N double bond of the imine.

Reaction Scheme: Schiff Base Formation R-CHO + H₂N-Protein → R-CH(OH)-NH-Protein → R-CH=N-Protein + H₂O (Aldehyde + Protein-Lysine → Hemiaminal Intermediate → Schiff Base + Water)

The sensitization potential of aldehydes is governed by several structure-activity relationships (SARs):

Reactivity: The electrophilicity of the carbonyl carbon influences the rate of Schiff base formation.

Hydrophobicity: The lipophilicity of the molecule, often measured as logP, affects its ability to penetrate the stratum corneum of the skin to reach the viable epidermis where protein reactions occur. industrialchemicals.gov.au

Chain Length: For aliphatic aldehydes, skin sensitization potency can vary with chain length. Detoxification pathways, such as oxidation by aldehyde dehydrogenase (ALDH), are more efficient for higher molecular weight and more lipophilic molecules, which can reduce the sensitization potential of longer-chain aldehydes compared to shorter-chain ones. industrialchemicals.gov.au

This compound is a ten-carbon aliphatic aldehyde. While not an α,β-unsaturated aldehyde, its aldehyde group makes it a member of the Schiff base reaction domain. Its moderate chain length and lipophilicity are factors that influence its bioavailability and reactivity in the skin.

Potential Pharmacological and Toxicological Effects

The reactivity of unsaturated aldehydes underlies their potential to exert a range of pharmacological and toxicological effects. These effects are generally not mediated by specific receptor binding but by the covalent modification of functional biomolecules.

As a class, unsaturated aldehydes are known products of lipid peroxidation in biological systems and are considered potential causal agents in a variety of diseases associated with oxidative stress, including chronic inflammation and neurodegenerative conditions. researchgate.netnih.gov Their toxicity stems from their ability to form adducts with proteins and DNA, leading to cellular dysfunction. industrialchemicals.gov.auresearchgate.net

Research on long-chain aliphatic aldehydes has revealed potential antimicrobial properties. Studies on a range of α,β-unsaturated aldehydes, including (E)-2-decenal (a structural isomer of this compound), have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. oup.com The proposed mechanism for this antimicrobial action involves the perturbation of the lipid fraction of the bacterial plasma membrane, leading to increased permeability and cell death. researchgate.net The effectiveness of these aldehydes is dependent on the carbon chain length and the presence of the α,β-double bond. oup.com

Furthermore, reactive aldehydes can exert immunomodulatory effects. For example, 4-hydroxynonenal (B163490) (4-HNE), an α,β-unsaturated aldehyde produced during lipid peroxidation, can modulate multiple immune signaling pathways, including NF-κB and MAPK. nih.govnih.gov These interactions can lead to either pro- or anti-inflammatory responses depending on the concentration and cell type. nih.gov While these effects have not been specifically documented for this compound, its classification as a reactive aldehyde suggests it could potentially participate in similar biological processes.

Antimicrobial Properties (e.g., against cariogenic bacteria)

Direct research into the antimicrobial properties of this compound, particularly against cariogenic bacteria such as Streptococcus mutans, is not extensively documented in current scientific literature. However, the activity of structurally related aldehydes provides a basis for understanding its potential effects. Trans-cinnamaldehyde (TC), an α,β-unsaturated aldehyde, has been studied for its significant antibacterial and antibiofilm effects against S. mutans, the primary bacterium implicated in dental caries.

Studies have established that trans-cinnamaldehyde exhibits both bacteriostatic and bactericidal activity against planktonic S. mutans. The antimicrobial efficacy is dose- and time-dependent. Research has determined specific Minimum Inhibitory Concentrations (MIC) and Minimal Bactericidal Concentrations (MBC) for trans-cinnamaldehyde, highlighting its potent effect on this cariogenic bacterium. For instance, one study identified a MIC of 1000 μg/mL and an MBC of 2000 μg/mL. Another investigation reported a minimal bactericidal concentration of 2500 μg/mL against planktonic S. mutans.

Beyond its effects on planktonic bacteria, trans-cinnamaldehyde has demonstrated efficacy in inhibiting and disrupting S. mutans biofilms, which are crucial to the development of dental plaque and caries. Sub-inhibitory concentrations have been shown to effectively reduce biofilm formation on surfaces like hydroxyapatite (B223615) discs. These findings suggest that aldehydes with similar structural features to trans-cinnamaldehyde could potentially interfere with the virulence of S. mutans, warranting further investigation into the specific antimicrobial capabilities of this compound.

Table 1: Antimicrobial Activity of Trans-Cinnamaldehyde against Streptococcus mutans

| Parameter | Concentration (µg/mL) | Reference |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 1000 | |

| Minimal Bactericidal Concentration (MBC) | 2000 | |

| Minimal Bactericidal Concentration (MBC) | 2500 |

Cytotoxic Effects and Mechanisms of Cell Death

The cytotoxic profile of this compound is primarily understood through its classification as a uremic toxin. Uremic toxins are compounds that accumulate in the body due to impaired kidney function and can exert deleterious effects on various cell types. One of the proposed mechanisms for the toxicity of 4-Decenal involves the induction of oxidative stress. It is suggested that these toxins can stimulate the production of reactive oxygen species (ROS) by interacting with enzymes such as NADPH oxidase. An overabundance of ROS can lead to cellular damage and contribute to the pathology of conditions like chronic kidney disease and cardiovascular disease.

While specific studies detailing the cell death mechanisms induced by this compound are limited, research on analogous lipid-derived electrophiles, such as trans,trans-2,4-decadienal (B140250) (tt-DDE), offers insight into potential pathways. Such compounds are known to be cytotoxic. For example, tt-DDE has been shown to induce pro-inflammatory responses in macrophage cells. The cell death process is a regulated cascade of molecular events that can manifest in various forms, including apoptosis and necrosis. Apoptosis, or programmed cell death, is characterized by distinct morphological changes such as cytoplasmic shrinkage and nuclear fragmentation, while necrosis often results from overwhelming cellular stress and leads to loss of plasma membrane integrity. Given that 4-Decenal can promote ROS production, it is plausible that its cytotoxic effects could be mediated through oxidative stress-induced apoptosis or other forms of regulated cell death.

Genotoxicity Studies and Related Structural Analogs

There is a lack of direct genotoxicity data for this compound in the available literature. However, concerns regarding the genotoxic potential of α,β-unsaturated aldehydes as a class, along with studies on structurally similar compounds, suggest that this is an area requiring careful consideration.

A notable example is the structural analog trans-4,5-Epoxy-(E)-2-decenal . This compound was previously permitted as a food flavoring agent in the European Union but was later prohibited due to concerns about its possible genotoxicity, based on observations in rat livers. This regulatory action underscores the potential for aldehydes with similar carbon backbones to pose a genotoxic risk.

Further evidence comes from studies on trans-2-nonenal (T2N) , another α,β-unsaturated aldehyde formed from lipid oxidation. In vitro genotoxicity assays using human K562 cells demonstrated that T2N significantly increased the frequency of micronuclei, which are markers of chromosomal damage. The study also found that T2N induced apoptosis in these cells. Another related compound, 2,4-decadienal , yielded mixed results in genotoxicity tests. While it was not found to be mutagenic in some in vitro and in vivo assays, it produced a positive response in an acute bone marrow micronucleus test in male rats and a small but statistically significant increase in micronucleated cells in male mice under specific conditions. These findings highlight that even closely related aldehydes can exhibit different genotoxic profiles depending on the specific assay and conditions.

Table 2: Genotoxicity Findings for Structural Analogs of this compound

| Compound | Assay / Observation | Result | Reference |

|---|---|---|---|

| trans-4,5-Epoxy-(E)-2-decenal | Regulatory Assessment | Prohibited as a food flavoring due to possible genotoxicity. | |

| trans-2-Nonenal (T2N) | In vitro Micronucleus Assay (Human K562 cells) | Showed a significant increase in micronuclei formation. | |

| 2,4-Decadienal | In vitro Mutagenicity Assay | Negative |

Aquatic Toxicity and Quantitative Structure-Activity Relationship (QSAR) Models

This compound is classified as being harmful to aquatic life with long-lasting effects. The environmental toxicology of aldehydes is often evaluated using both experimental data from related compounds and predictive models such as Quantitative Structure-Activity Relationship (QSAR) models.

Experimental data for Decanal, a saturated C10 aldehyde, provides insight into the potential aquatic toxicity of this compound. Standard acute toxicity tests have established lethal concentrations (LC₅₀) and effective concentrations (EC₅₀) for various aquatic organisms.

Table 3: Acute Aquatic Toxicity of Decanal (C10 Aldehyde)

| Species | Endpoint | Concentration (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|

| Oncorhynchus mykiss (Rainbow trout) | LC₅₀ | 1.45 | 96 hours | |

| Daphnia magna (Water flea) | EC₅₀ | 1.17 | 48 hours |

QSAR models are computational tools used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. For aldehydes, these models have shown that aquatic toxicity is primarily driven by two key processes: the ability of the chemical to penetrate cell membranes and its subsequent interaction with biological macromolecules. These processes are often modeled using molecular descriptors such as the 1-octanol/water partition coefficient (log K(ow)), which represents hydrophobicity, and various electronic descriptors that quantify chemical reactivity.

A higher log K(ow) value generally correlates with greater toxicity, as it indicates a higher propensity for the chemical to partition into the lipid membranes of aquatic organisms. The log K(ow) (also cited as Log Pow) for this compound is reported to be 3.8, indicating significant hydrophobicity. This value, when used in a general QSAR model for aldehydes, would predict a notable potential for aquatic toxicity. The reactivity of the aldehyde group also contributes significantly to its toxic mechanism, often through Schiff base formation with biological amines. Therefore, both the hydrophobicity and inherent reactivity of this compound contribute to its classification as a substance harmful to aquatic ecosystems.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Despite the growing importance of computational chemistry in understanding molecular properties and reactivity, a comprehensive public-domain analysis of the chemical compound this compound is not currently available. Extensive searches of scientific literature and chemical databases have not yielded specific research articles or datasets detailing the computational studies and molecular modeling of this particular unsaturated aldehyde as per the requested detailed outline.

A 2024 study utilized Density Functional Theory (DFT) to investigate the thermal oxidation mechanism of (E)-4-decenal, successfully mapping various reaction pathways. researchgate.net However, this research focused on reaction energetics and the formation of volatile compounds during heating, and did not report on the fundamental electronic properties and molecular-level descriptors that are the subject of this article. researchgate.net

Therefore, specific data points concerning the electronic and structural properties of this compound derived from DFT calculations—such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Molecular Electrostatic Potential (MESP) maps, Mulliken and Natural Bond Orbital (NBO) charge distributions, and global reactivity descriptors—remain uncharacterized in published research.

Similarly, there is a lack of available information regarding molecular docking simulations specifically involving this compound. Consequently, details on its binding affinities with specific protein targets, interaction mechanisms at a molecular level, and its potential identification as a lead compound through virtual screening campaigns are not documented in the accessible scientific literature.

While the principles of these computational methods are well-established, their specific application to this compound has not been a subject of published academic or industrial research found in the public domain. As such, it is not possible to provide a detailed, data-driven article on the computational studies and molecular modeling of this compound at this time.

Computational Studies and Molecular Modeling of Trans 4 Decen 1 Al

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of a molecule's conformational flexibility and how it might bind to a biological target, such as a protein or receptor. This technique is valuable for understanding the dynamic nature of molecules, which is often crucial for their biological function.

For a molecule like trans-4-Decen-1-al, MD simulations could theoretically be employed to explore its range of possible three-dimensional shapes (conformational stability) in different environments, such as in a solvent or near a cell membrane. Furthermore, these simulations could model the dynamics of its interaction with specific biological receptors, shedding light on the mechanisms underlying its sensory properties or other biological effects.